molecular formula C14H17NO2 B14518124 3-(4-(Dimethylamino)benzylidene)-2,4-pentanedione CAS No. 63053-27-0

3-(4-(Dimethylamino)benzylidene)-2,4-pentanedione

Cat. No.: B14518124
CAS No.: 63053-27-0
M. Wt: 231.29 g/mol
InChI Key: GQOXDIKQLKIPPC-UHFFFAOYSA-N
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Description

3-(4-(Dimethylamino)benzylidene)-2,4-pentanedione is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a dimethylamino group attached to the benzylidene moiety, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 3-(4-(Dimethylamino)benzylidene)-2,4-pentanedione can be achieved through an Aldol condensation reaction. This method involves the reaction between 4-dimethylaminobenzaldehyde and acetylacetone in the presence of a base such as piperidine and an acid like glacial acetic acid. The reaction mixture is stirred and refluxed for about an hour, followed by filtration and recrystallization from ethanol to obtain the desired product .

Chemical Reactions Analysis

3-(4-(Dimethylamino)benzylidene)-2,4-pentanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides.

Scientific Research Applications

3-(4-(Dimethylamino)benzylidene)-2,4-pentanedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Dimethylamino)benzylidene)-2,4-pentanedione involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit or activate specific biochemical pathways. Additionally, its ability to undergo intramolecular charge transfer (ICT) plays a crucial role in its photophysical properties and biological activities .

Comparison with Similar Compounds

Similar compounds to 3-(4-(Dimethylamino)benzylidene)-2,4-pentanedione include:

The uniqueness of this compound lies in its specific structural features and the presence of the dimethylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

63053-27-0

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

3-[[4-(dimethylamino)phenyl]methylidene]pentane-2,4-dione

InChI

InChI=1S/C14H17NO2/c1-10(16)14(11(2)17)9-12-5-7-13(8-6-12)15(3)4/h5-9H,1-4H3

InChI Key

GQOXDIKQLKIPPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)N(C)C)C(=O)C

Origin of Product

United States

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